

best practices for handling and storage of Cesium-135 standards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cesium-135

Cat. No.: B1237729

[Get Quote](#)

Technical Support Center: Cesium-135 Standards

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing **Cesium-135** (^{135}Cs) standards. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **Cesium-135** and why does it require special handling?

A1: **Cesium-135** is a radioactive isotope of cesium with a very long half-life of approximately 2.3 million years.^[1] It is a pure beta emitter, meaning it releases beta particles upon radioactive decay.^{[2][3]} Due to its radioactivity, ^{135}Cs standards must be handled with care to minimize radiation exposure and prevent contamination. The primary concerns are internal exposure through ingestion, inhalation, or absorption, and the potential for long-term environmental contamination due to its long half-life.

Q2: What are the primary regulations I need to be aware of when working with ^{135}Cs standards?

A2: The use of radioactive materials is strictly regulated. In the United States, the Nuclear Regulatory Commission (NRC) and in some cases, state-level agencies, oversee the licensing and use of radioactive materials. Key regulations to be aware of include those pertaining to dose limits for personnel, proper storage and security of radioactive sources, waste disposal, and emergency procedures. It is crucial to consult your institution's Radiation Safety Officer (RSO) and be familiar with your specific license conditions.

Q3: What immediate steps should I take in case of a ^{135}Cs spill?

A3: In the event of a spill involving a ^{135}Cs standard, follow these immediate steps:

- Notify: Alert everyone in the immediate area and your laboratory supervisor. Contact your institution's Radiation Safety Officer (RSO) immediately.
- Contain: Prevent the spread of the spill by covering it with absorbent paper.
- Isolate: Restrict access to the affected area.
- Decontaminate Personnel: If there is any skin contact, wash the affected area thoroughly with lukewarm water and mild soap.^[4] Remove any contaminated clothing.
- Await Instruction: Do not attempt to clean the spill yourself without guidance from the RSO.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving ^{135}Cs standards.

Problem	Possible Cause(s)	Recommended Solution(s)
Low count rate or poor recovery of ^{135}Cs in Liquid Scintillation Counting (LSC)	<ol style="list-style-type: none">1. Quenching: The presence of impurities or color in the scintillation cocktail can absorb the emitted light, reducing the detected counts.[5][6]2. Phase Separation: The aqueous ^{135}Cs sample may not be fully miscible with the scintillation cocktail.3. Adsorption: Cesium ions may adsorb to the surface of labware (e.g., pipette tips, vials).	<ol style="list-style-type: none">1. Use a quench-resistant cocktail. Perform a quench curve analysis to correct for any residual quenching.[7]2. Use a high-efficiency emulsifying cocktail designed for aqueous samples. Ensure vigorous mixing.3. Pre-rinse labware with a non-radioactive cesium solution or a suitable blocking agent. Consider using low-adsorption plasticware.
Inconsistent or non-reproducible measurements	<ol style="list-style-type: none">1. Pipetting errors: Inaccurate or inconsistent dispensing of the ^{135}Cs standard.2. Instrument instability: Fluctuations in the performance of the radiation detector (e.g., LSC, ICP-MS).3. Standard instability: The chemical form of cesium in the standard solution may have changed over time.	<ol style="list-style-type: none">1. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.2. Perform daily or pre-run calibration checks of the instrument using a known standard.[7]3. Ensure the standard is stored correctly (see storage guidelines below). If in doubt, use a fresh or newly certified standard.
Suspected contamination of work area or equipment	<ol style="list-style-type: none">1. Improper handling techniques: Not wearing appropriate personal protective equipment (PPE) or working outside designated areas.2. Ineffective decontamination: Using inappropriate cleaning agents or procedures.	<ol style="list-style-type: none">1. Strictly adhere to your laboratory's radiation safety protocols.2. Perform routine wipe tests of work surfaces, equipment, and floors.[8][9][10]Use a decontamination solution effective for cesium.For removable contamination, a mild detergent and water solution is often effective.

Difficulty in detecting low levels of ^{135}Cs contamination with a survey meter

1. Low beta energy: The beta particles emitted by ^{135}Cs have relatively low energy, which can be difficult to detect with some types of survey meters.
2. Improper probe selection: Using a probe that is not sensitive to low-energy beta radiation.

1. Use a survey meter with a thin-window "pancake" Geiger-Müller (GM) probe, which is more sensitive to low-energy beta particles.
2. Perform wipe tests and count them in a liquid scintillation counter for a more sensitive and accurate assessment of surface contamination.[\[8\]](#)

Quantitative Data for Cesium-135

Property	Value	Unit
Half-life	2.3×10^6	Years
Decay Mode	Beta (β^-)	-
Maximum Beta Energy	0.269	MeV
Specific Activity	1.15×10^{-3}	Ci/g

Source:[\[1\]](#)

Experimental Protocols

Detailed Methodology for Wipe Testing for ^{135}Cs Contamination

Objective: To detect removable ^{135}Cs contamination on laboratory surfaces.

Materials:

- Filter paper or cotton swabs
- Vials suitable for liquid scintillation counting
- Liquid scintillation cocktail

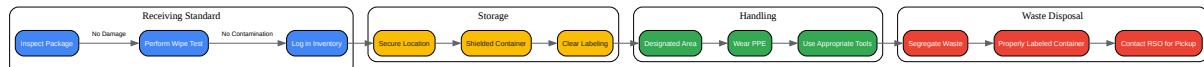
- Forceps
- Gloves and other appropriate PPE
- Labeling materials
- Map of the survey area

Procedure:

- Put on a new pair of gloves.
- For each location to be tested, take a piece of filter paper or a swab. If the surface is dry, moisten the wipe material with a small amount of ethanol or deionized water.
- Using moderate pressure, wipe an area of 100 cm² (10 cm x 10 cm). A common technique is to use an "S" pattern to cover the area.[\[8\]](#)
- Using forceps, place the wipe into a labeled liquid scintillation vial.
- Prepare a "blank" or "background" sample by placing an unused wipe into a vial. This will be used to determine the background radiation level.
- Add the appropriate volume of liquid scintillation cocktail to each vial, ensuring the wipe is fully submerged.
- Cap the vials tightly and shake gently to mix.
- Count the vials in a liquid scintillation counter.
- Record the results in counts per minute (CPM) and compare the sample counts to the background count and any established action levels for contamination in your laboratory.

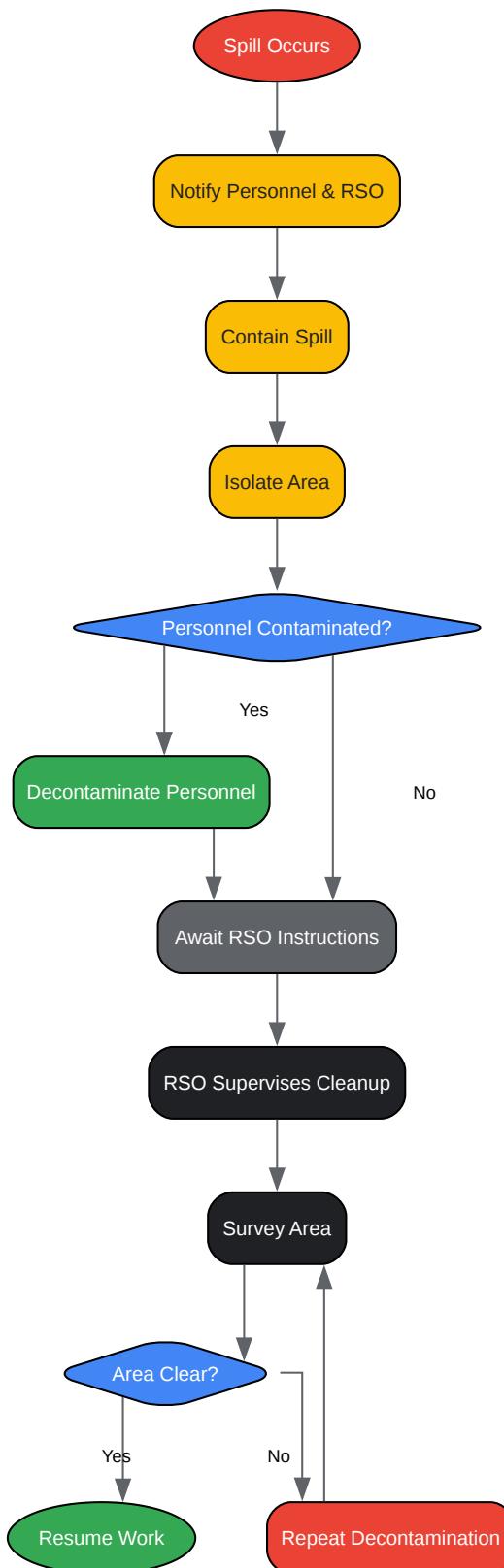
Preparation of a ¹³⁵Cs Working Standard from a Stock Solution

Objective: To accurately dilute a concentrated ¹³⁵Cs stock solution to a working concentration for experimental use.


Materials:

- Calibrated micropipettes and tips
- Volumetric flasks
- Diluent solution (e.g., 0.1 M HCl or another matrix specified by the standard manufacturer)
- ^{135}Cs stock solution
- Appropriate PPE

Procedure:


- Perform all work in a designated radioactive materials work area.
- Select a calibrated volumetric flask of the appropriate size for your final desired volume and concentration.
- Fill the volumetric flask approximately halfway with the diluent solution.
- Using a calibrated micropipette, carefully transfer the required volume of the ^{135}Cs stock solution into the volumetric flask. To minimize the risk of adsorption, dispense the stock solution directly into the diluent without touching the pipette tip to the side of the flask.
- Rinse the pipette tip by drawing up and dispensing the diluent from the flask several times.
- Add diluent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
- Cap the flask securely and invert it several times to ensure the solution is thoroughly mixed.
- Transfer the working standard to a clearly labeled and appropriate storage container.
- Record the preparation details, including the stock solution used, final concentration, date, and your name, in your laboratory notebook.
- Assay an aliquot of the new working standard to verify its concentration.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the safe receipt, storage, handling, and disposal of ^{135}Cs standards.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. radiology.wisc.edu [radiology.wisc.edu]
- 5. Isotope measurement of radiocesium by ICP-MS for developing Cs-135 standard solution [dgm.inventum.de]
- 6. Liquid scintillation counters calibration stability over long timescales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hidex.com [hidex.com]
- 8. calstatela.edu [calstatela.edu]
- 9. epa.ie [epa.ie]
- 10. dieckmann.mse.cornell.edu [dieckmann.mse.cornell.edu]
- To cite this document: BenchChem. [best practices for handling and storage of Cesium-135 standards]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1237729#best-practices-for-handling-and-storage-of-cesium-135-standards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com